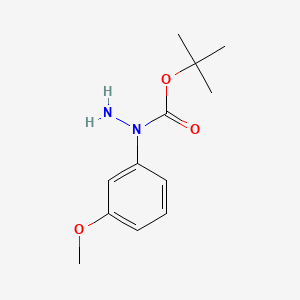

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine

Description

Properties

IUPAC Name |

tert-butyl N-amino-N-(3-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14(13)9-6-5-7-10(8-9)16-4/h5-8H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLSOWMUJVJPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739485 | |

| Record name | tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380383-81-3 | |

| Record name | tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization of 3-Methoxyaniline

The precursor 3-methoxyphenylhydrazine is synthesized via diazotization of 3-methoxyaniline, analogous to methods described for 4-methoxyphenylhydrazine hydrochloride. In a typical protocol:

-

Diazotization : 3-Methoxyaniline reacts with hydrochloric acid and sodium nitrite at 0–5°C to form a diazonium salt. The molar ratio of aniline:HCl:NaNO₂ is critical (1:2.3–3.2:1–1.1) to minimize side reactions.

-

Reduction : The diazonium salt is reduced using ammonium sulfite or sodium bisulfite, yielding the hydrazine intermediate.

-

Temperature: 0–22°C

-

Reaction time: 30–90 minutes

-

Yield: ~70–80% (extrapolated from 4-methoxy analog)

Challenges in Regioselectivity and Purification

The 3-methoxy substituent introduces steric hindrance compared to the 4-methoxy isomer, potentially lowering reaction rates. Purification via acid precipitation (as in) may require adjustments to pH and solvent composition to isolate the free hydrazine.

Boc Protection of 3-Methoxyphenylhydrazine

Reaction with Di-tert-Butyl Dicarbonate

The hydrazine is protected using Boc anhydride under basic conditions:

Workup and Isolation

The crude product is extracted into organic solvents (e.g., ethyl acetate), washed with dilute HCl to remove excess base, and dried over sodium sulfate. Due to its oily consistency, column chromatography (silica gel, hexane/ethyl acetate) is employed for purification.

Comparative Analysis of Synthetic Routes

Method Efficiency

Cost and Scalability

-

Diazotization : Low-cost reagents (HCl, NaNO₂) but requires precise temperature control.

-

Boc Protection : Boc anhydride is expensive (~€155/100mg), limiting large-scale production.

Challenges and Mitigation Strategies

Stability of Intermediates

Chemical Reactions Analysis

Types of Reactions

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form different substituted hydrazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso compounds, azo compounds, and various substituted hydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein modification studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Nitrophenyl-Substituted Hydrazines

- Examples: (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM): Exhibits corrosion inhibition properties for steel in acidic environments due to electron-withdrawing nitro groups enhancing adsorption on metal surfaces . 4-(3-Nitrophenyl)thiazol-2-ylhydrazones (Compounds 20, 21): Demonstrate antioxidant activity and selective inhibition of human monoamine oxidase-B (hMAO-B), relevant for neurodegenerative disease research .

| Property | N1-Boc-3-Methoxyphenylhydrazine | SSBM | Compound 20/21 |

|---|---|---|---|

| Key Substituents | Boc, 3-methoxyphenyl | 3-nitrophenyl | 3-nitrophenyl, thiazole |

| Primary Application | Synthetic intermediate | Corrosion inhibitor | MAO-B inhibitor |

| Reactivity | Boc deprotection under acidic conditions | Electron-withdrawing nitro enhances metal binding | Thiazole ring enhances bioactivity |

Halogenated and Trifluoromethyl Derivatives

- 1-(4-Bromo-2-fluorophenyl)hydrazine hydrochloride (CAS: 299440-17-8): Halogen atoms (Br, F) increase electrophilicity, making it a precursor for cross-coupling reactions in drug discovery .

- 1-[2-(Trifluoromethyl)phenyl]hydrazine (CAS: 365-34-4): The CF₃ group imparts metabolic stability and lipophilicity, useful in agrochemical design .

Methoxyphenyl Analogues

- 1-(3-Methoxyphenyl)piperazine hydrochloride : Shares the 3-methoxyphenyl group but replaces hydrazine with a piperazine ring, altering its pharmacological profile (e.g., serotonin receptor modulation) .

- (E)-1-(2,4-Dinitrophenyl)-2-[1-(3-methoxyphenyl)ethylidene]hydrazine : The 3-methoxyphenyl group contributes to π-π stacking in crystal structures, influencing material properties .

Bioactivity

- Antioxidant and Anti-inflammatory Effects : Thiazole derivatives (e.g., A1, A2) with 3-methoxyphenyl groups show significant DPPH radical scavenging (IC₅₀: 12–18 µM) and carrageenan-induced anti-inflammatory activity (~70% inhibition) .

- Enzyme Inhibition : Hydrazines with nitro or methoxy groups (e.g., SSBM, Compound 20) target MAO-B or α-glucosidase, with IC₅₀ values in the micromolar range .

Physicochemical Stability

- The Boc group in N1-Boc-3-Methoxyphenylhydrazine improves thermal stability compared to unprotected hydrazines, which are prone to oxidation .

- Nitrophenyl-substituted hydrazines (e.g., SSBM) exhibit higher acidity (pKa ~4–5) due to electron-withdrawing nitro groups, enhancing metal surface adsorption .

Biological Activity

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine (CAS Number: 380383-81-3) is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 238.283 g/mol

- Appearance : Typically a white to off-white solid.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential in multiple therapeutic areas, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that hydrazine derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound may induce apoptosis by activating caspase pathways, leading to programmed cell death in cancer cells. Additionally, it can modulate signaling pathways involved in cell growth and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its structural similarity to other pyrazole derivatives suggests potential efficacy against various bacterial strains.

- In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies :

- Antimicrobial Efficacy :

- Antioxidant Properties :

Q & A

Q. What are the recommended synthetic routes for N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine, and how can intermediates be characterized?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the hydrazine moiety. A plausible route includes:

- Step 1: Reacting 1-(3-Methoxyphenyl)hydrazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Intermediate Characterization:

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?

- X-ray Crystallography: Resolves stereoelectronic effects and confirms hydrogen bonding in the hydrazine backbone (e.g., N–H···O interactions) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly decomposition of the Boc group (~150–200°C) .

- Differential Scanning Calorimetry (DSC): Detects phase transitions and melting points.

Q. How can researchers mitigate hydrolysis of the Boc group during storage or reactions?

- Storage: Use desiccants and store at –20°C in anhydrous solvents (e.g., DMSO or DMF).

- Reaction Conditions: Avoid protic solvents (e.g., water, methanol) and acidic/basic environments.

- Monitoring: Track Boc stability via TLC (Rf shift upon hydrolysis) or in situ IR spectroscopy .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the Boc group to 1-(3-Methoxyphenyl)hydrazine?

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or nucleophilic catalysts (DMAP) to enhance Boc activation .

- Solvent Effects: Compare polar aprotic solvents (e.g., DCM vs. THF) to balance reactivity and solubility.

- Kinetic Studies: Use pseudo-first-order kinetics to identify rate-limiting steps (e.g., hydrazine nucleophilicity vs. Boc₂O electrophilicity) .

Q. What mechanistic insights explain the reactivity of N1-Boc-protected hydrazines in nucleophilic reactions?

- Intermediate Stability: The Boc group reduces hydrazine’s basicity, favoring nucleophilic attack at the N2 position.

- Electrophilic Centers: Hydrazines react with aldehydes/ketones via condensation (e.g., hydrazone formation) or with nitrous acid to form diazonium salts.

- Computational Support: DFT calculations can map charge distribution and predict regioselectivity .

Q. How should researchers address contradictions in reported biological activity data for hydrazine derivatives?

- Standardized Assays: Replicate experiments under controlled conditions (e.g., cell line viability assays with identical passage numbers).

- Metabolic Stability: Test compound stability in biological matrices (e.g., plasma protein binding via ultrafiltration) to clarify discrepancies in IC₅₀ values .

- Epistatic Analysis: Compare results with structurally similar controls (e.g., tert-butyl vs. benzyl carbamates) to isolate functional group effects .

Q. What strategies are effective for resolving overlapping signals in ¹H NMR spectra of hydrazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.